2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
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Overview
Description
2-(tert-Butoxycarbonylamino)-5,5-difluoro-pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on the pentanoic acid chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)-5,5-difluoro-pentanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonylamino)-5,5-difluoro-pentanoic acid can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the pentanoic acid chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
2-(tert-Butoxycarbonylamino)-5,5-difluoro-pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonylamino)-5,5-difluoro-pentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)-phenylboronic acid: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
2-(tert-Butoxycarbonylamino)-5,5-difluoro-pentanoic acid is unique due to the presence of fluorine atoms on the pentanoic acid chain, which can significantly alter its chemical reactivity and biological activity compared to other Boc-protected compounds .
Properties
Molecular Formula |
C10H17F2NO4 |
---|---|
Molecular Weight |
253.24 g/mol |
IUPAC Name |
5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
FONPOKVADVHMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O |
Origin of Product |
United States |
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